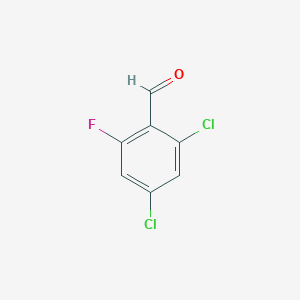

2,4-Dichloro-6-fluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTLZLPZFUJFRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621721 | |

| Record name | 2,4-Dichloro-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681435-09-6 | |

| Record name | 2,4-Dichloro-6-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Dichloro-6-fluorobenzaldehyde chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2,4-Dichloro-6-fluorobenzaldehyde

Introduction

This compound is a halogenated aromatic aldehyde that serves as a pivotal intermediate in the landscape of modern organic synthesis. Its unique molecular architecture, featuring two electron-withdrawing chlorine atoms and a highly electronegative fluorine atom on the benzaldehyde scaffold, imparts a distinct reactivity profile. This makes it a valuable building block for the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The strategic placement of these halogens significantly enhances the electrophilicity of the carbonyl carbon and modulates the electronic properties of the aromatic ring, opening avenues for diverse chemical transformations.[1]

This guide offers a comprehensive exploration of the core chemical properties, spectroscopic signatures, synthetic routes, and applications of this compound. It is designed for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile reagent to leverage its full potential in their scientific endeavors.

Part 1: Core Physicochemical and Spectroscopic Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in controlled chemical synthesis. The data presented below has been compiled from supplier technical sheets and chemical databases.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 681435-09-6 | [3][4] |

| Molecular Formula | C₇H₃Cl₂FO | [3][4] |

| Molecular Weight | 193.00 g/mol | [3] |

| Appearance | Off-white to white solid | [5] |

| Density | 1.5 ± 0.1 g/cm³ | |

| Boiling Point | 235.1 ± 35.0 °C at 760 mmHg | |

| Flash Point | 96.0 ± 25.9 °C | |

| Vapor Pressure | 0.1 ± 0.5 mmHg at 25°C | |

| LogP (octanol/water) | 2.18 | |

| Storage Temperature | 2-8°C, Inert atmosphere | [6] |

Spectroscopic Signature and Structural Elucidation

Spectroscopic analysis is crucial for verifying the identity and purity of this compound. While specific spectra for this exact isomer are not publicly indexed, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles.[7][8]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the two non-equivalent protons on the benzene ring.[8] A highly deshielded singlet for the aldehydic proton (CHO) would appear far downfield, typically between 9.5 and 10.5 ppm, due to the strong electron-withdrawing effect of the carbonyl group.[8]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven unique carbon signals. The most downfield signal will be the carbonyl carbon of the aldehyde, expected in the 185-195 ppm region. The aromatic carbons will appear between 120-140 ppm, with those directly bonded to the halogens showing characteristic shifts and C-F coupling.

-

IR (Infrared) Spectroscopy: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch is expected around 1700-1715 cm⁻¹.[8] The presence of electron-withdrawing halogens typically shifts this band to a higher wavenumber compared to unsubstituted benzaldehyde.[9] Additional bands will be present for C-H aromatic stretching (~3100-3000 cm⁻¹) and C-Cl/C-F vibrations in the fingerprint region.[8]

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 192. A characteristic isotopic pattern for two chlorine atoms (an M+2 peak approximately 66% of the M peak, and an M+4 peak approximately 10% of the M peak) would be a definitive indicator of the compound's elemental composition.[5]

Caption: Key functional groups and their expected spectroscopic signals.

Part 2: Synthesis and Chemical Reactivity

Reactivity Profile: The Influence of Halogen Substitution

The chemical behavior of this compound is dominated by the powerful electron-withdrawing inductive effects of the three halogen substituents and the aldehyde group itself.[1] This synergy results in two primary consequences:

-

Enhanced Carbonyl Electrophilicity: The carbonyl carbon is rendered significantly electron-deficient, making it highly susceptible to nucleophilic attack. This accelerates reactions such as condensations (e.g., Claisen-Schmidt, Schiff base formation), reductions, and additions, often allowing for milder reaction conditions compared to less substituted benzaldehydes.[1][10]

-

Electron-Deficient Aromatic Ring: The benzene ring is deactivated towards electrophilic aromatic substitution. Conversely, it is activated for nucleophilic aromatic substitution (SNAᵣ), particularly at positions ortho and para to the electron-withdrawing groups, should a suitable leaving group be present.[11]

Illustrative Synthetic Pathway: Vilsmeier-Haack Formylation

A robust and common method for synthesizing aromatic aldehydes is the Vilsmeier-Haack reaction. This involves the formylation of an electron-rich or moderately activated aromatic ring. For the synthesis of this compound, the logical starting material is 1,5-Dichloro-3-fluorobenzene.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol describes a plausible method for the laboratory-scale synthesis of this compound.

-

Materials & Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

-

1,5-Dichloro-3-fluorobenzene (1.0 eq).

-

N,N-Dimethylformamide (DMF) (3.0 eq).

-

Phosphorus oxychloride (POCl₃) (1.2 eq).

-

Dichloromethane (DCM, anhydrous).

-

Ice-water bath, heating mantle.

-

Standard glassware for workup and purification.

-

-

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation: To a clean, dry three-neck flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq) and anhydrous DCM. Cool the flask to 0°C using an ice-water bath.

-

Slowly add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel while stirring vigorously. Maintain the temperature below 5°C.

-

Causality Insight: This exothermic reaction forms the electrophilic Vilsmeier reagent, [CHCl=N(CH₃)₂]⁺. Slow addition at low temperature is critical to control the reaction and prevent degradation.

-

-

After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

-

Formylation: Add 1,5-Dichloro-3-fluorobenzene (1.0 eq) dissolved in a small amount of anhydrous DCM to the flask.

-

Remove the ice bath and allow the reaction to warm to room temperature, then heat to 50-60°C for 2-4 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

-

Workup and Hydrolysis: Cool the reaction mixture back to 0°C. Cautiously and slowly pour the mixture into a beaker containing crushed ice with vigorous stirring.

-

Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

-

Part 3: Applications in Research and Development

This compound is not typically an end-product but rather a high-value intermediate. Its utility stems from the reactive aldehyde handle and the strategically placed halogens.

-

Pharmaceutical Synthesis: This compound is a key precursor for building complex heterocyclic systems, which form the core of many modern pharmaceuticals.[12] The aldehyde group readily participates in condensation reactions with amines, hydrazines, and active methylene compounds to form imines, hydrazones, and chalcones—scaffolds for developing anti-cancer, anti-inflammatory, and antimicrobial agents.[13][14]

-

Agrochemical Development: Similar to its role in pharmaceuticals, it is used to synthesize novel fungicides and herbicides.[15][16] The halogen atoms can enhance the biological activity and environmental persistence of the final active ingredient.

-

Materials Science: The compound can be incorporated into the synthesis of specialty polymers, dyes, and other organic materials where its specific electronic and steric properties are desired.[16]

-

The Fluorine Advantage: The presence of a fluorine atom is particularly significant in drug design. It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve bioavailability by modulating lipophilicity.[14]

Part 4: Safety, Handling, and Storage

Due to its reactive nature and halogenated structure, this compound must be handled with appropriate care.

-

Hazard Identification:

-

Handling Protocols:

-

Always handle in a well-ventilated chemical fume hood.[17]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17][18]

-

Avoid inhalation of dust or vapors.[6]

-

Prevent contact with skin and eyes.[6]

-

Wash hands thoroughly after handling.[17]

-

-

Storage and Disposal:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[18]

-

For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended.[6]

-

Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.

-

Conclusion

This compound stands out as a highly functionalized and reactive building block in organic chemistry. Its distinct physicochemical properties, governed by its unique halogen substitution pattern, make it a potent precursor for creating diverse and complex molecular targets. For researchers in drug discovery and materials science, a thorough understanding of its reactivity, synthetic pathways, and handling requirements is essential to harnessing its full synthetic potential and driving innovation.

References

-

Title: this compound | CAS#:681435-09-6 | Chemsrc Source: Chemsrc URL: [Link]

-

Title: Preparation method for 2,6-dichloro-4-fluorobenzaldehyde - Eureka | Patsnap Source: Patsnap URL: [Link]

-

Title: this compound - Oakwood Chemical Source: Oakwood Chemical URL: [Link]

-

Title: 2,6-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 53440603 - PubChem Source: PubChem URL: [Link]

-

Title: 2-Chloro-6-fluorobenzaldehyde - Wikipedia Source: Wikipedia URL: [Link]

- Title: CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents Source: Google Patents URL

-

Title: (PDF) 2,4-Dichlorobenzaldehyde - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Fluorobenzaldehyde - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube Source: YouTube URL: [Link]

-

Title: Example 7 - Organic Chemistry at CU Boulder Source: University of Colorado Boulder URL: [Link]

-

Title: Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek Source: Magritek URL: [Link]

-

Title: The Role of 4-Chloro-2-fluorobenzaldehyde in Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

- Title: CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique - Google Patents Source: Google Patents URL

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 681435-09-6 | GCB43509 [biosynth.com]

- 4. This compound [oakwoodchemical.com]

- 5. benchchem.com [benchchem.com]

- 6. achmem.com [achmem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. benchchem.com [benchchem.com]

- 10. magritek.com [magritek.com]

- 11. Buy 2,6-Dichloro-4-fluorobenzaldehyde | 1182709-86-9 [smolecule.com]

- 12. nbinno.com [nbinno.com]

- 13. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. fishersci.com [fishersci.com]

2,4-Dichloro-6-fluorobenzaldehyde CAS number 387-45-1 data

An In-depth Technical Guide to 2-Chloro-6-fluorobenzaldehyde (CAS: 387-45-1)

Introduction: This guide provides a comprehensive technical overview of 2-Chloro-6-fluorobenzaldehyde, a halogenated aromatic aldehyde identified by the Chemical Abstracts Service (CAS) number 387-45-1. It is important to note that while the topic requested was "2,4-Dichloro-6-fluorobenzaldehyde," the provided CAS number unequivocally corresponds to 2-Chloro-6-fluorobenzaldehyde . This document will therefore focus exclusively on the chemical entity associated with CAS 387-45-1 to ensure technical accuracy. This compound is a pivotal building block in organic synthesis, particularly valued within the pharmaceutical and agrochemical sectors for its unique reactivity, which is conferred by the strategic placement of its halogen and aldehyde functional groups.[1][2] Its utility as a precursor in the synthesis of high-value compounds, including vital antibiotics, underscores its significance in modern medicinal chemistry.[2][3]

Physicochemical and Spectroscopic Profile

The distinct electronic and structural characteristics of 2-Chloro-6-fluorobenzaldehyde are foundational to its chemical behavior. The presence of two different electron-withdrawing halogens ortho to the aldehyde group creates a highly electrophilic carbonyl carbon, making the molecule a versatile reactant for various nucleophilic additions and condensation reactions.[4][5]

Core Properties

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | References |

| CAS Number | 387-45-1 | [6][7][8][9] |

| Molecular Formula | C₇H₄ClFO | [9] |

| Molecular Weight | 158.56 g/mol | [7][8][9] |

| Appearance | White to light yellow crystalline solid | [6][10] |

| Melting Point | 32-35 °C (lit.) | [6][7][8][11] |

| Boiling Point | 92 °C @ 10 mmHg | [7] |

| Linear Formula | ClC₆H₃(F)CHO | [8] |

| SMILES String | O=Cc1c(F)cccc1Cl | [8][11] |

| InChI Key | OACPOWYLLGHGCR-UHFFFAOYSA-N | [8][11] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 2-Chloro-6-fluorobenzaldehyde. The data presented here are representative and serve as a benchmark for laboratory analysis.[10]

| Spectroscopic Data | ¹H NMR (CDCl₃) | ¹³C NMR | Infrared (IR) | Mass Spectrometry (MS) |

| Key Signals | δ ≈ 10.4 ppm (s, 1H, -CHO), δ ≈ 7.2-7.8 ppm (m, 3H, Ar-H) | Characteristic signals for the carbonyl carbon, and aromatic carbons influenced by halogen substitution. | Key absorptions include a strong C=O stretch for the aldehyde and C-Cl, C-F, and aromatic C-H stretches. | Provides the molecular ion peak confirming the molecular weight and a distinct fragmentation pattern. |

| Reference | [10][12] | [10] | [10] |

Workflow for Spectroscopic Characterization

Caption: Logical workflow for the complete spectroscopic characterization of 2-Chloro-6-fluorobenzaldehyde.[10]

Protocol 1: Generalized Method for NMR Data Acquisition [10]

-

Sample Preparation: Accurately weigh 10-20 mg of 2-Chloro-6-fluorobenzaldehyde and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) within a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically sufficient.

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Synthesis and Reactivity

The synthetic routes to 2-Chloro-6-fluorobenzaldehyde and its subsequent chemical transformations are dictated by the electronic properties of the substituted aromatic ring.

Industrial Synthesis Pathway

The predominant industrial method for preparing 2-Chloro-6-fluorobenzaldehyde involves a two-step process starting from 2-chloro-6-fluorotoluene, which avoids the use of highly corrosive mineral acids.[13]

-

Side-Chain Chlorination: 2-chloro-6-fluorotoluene undergoes a free-radical chlorination on the methyl group. This reaction is initiated by UV light (e.g., from a metal halide lamp) and yields a mixture of chlorinated intermediates, primarily 2-chloro-6-fluorobenzyl dichloride.[13]

-

Catalytic Hydrolysis: The resulting chlorinated mixture is then hydrolyzed to the aldehyde. This step is efficiently catalyzed by an iron-based solid superacid (e.g., SO₄²⁻/Fe₂O₃), which offers advantages in terms of handling and separation over traditional acid catalysts.[1][13]

Industrial Synthesis Workflow

Caption: Workflow for the synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene.[13]

Protocol 2: Synthesis via Side-Chain Chlorination and Hydrolysis [1][13]

-

Chlorination: Charge a four-necked reaction flask equipped with a reflux condenser and gas inlet with 2-chloro-6-fluorotoluene. Heat the mixture to 150-180 °C under irradiation from a metal halide lamp. Bubble chlorine gas through the mixture while stirring. Monitor the reaction's progress via gas chromatography (GC) until the content of monochlorinated intermediates is below 0.5%.

-

Hydrolysis: To the crude chlorinated mixture, add 0.5-1.0 g of an iron-based solid superacid catalyst. While maintaining the temperature at 150-180 °C, slowly add water dropwise over 2-3 hours. Continue stirring for an additional 4 hours after the addition is complete.

-

Work-up: Cool the reaction mixture to 80-100 °C. Neutralize by slowly adding an aqueous alkali solution (e.g., sodium carbonate) until the pH is ≥ 8. Transfer to a separatory funnel, allow the layers to separate, and collect the organic layer containing the crude product.

-

Purification: Purify the crude product by vacuum distillation to yield pure 2-Chloro-6-fluorobenzaldehyde.

Key Chemical Reactions

The enhanced electrophilicity of the carbonyl carbon makes 2-Chloro-6-fluorobenzaldehyde an excellent substrate for reactions involving nucleophiles.

-

Knoevenagel Condensation: It readily undergoes piperidine-catalyzed Knoevenagel condensation with active methylene compounds like methyl cyanoacetate. This reaction is a classic C-C bond formation strategy.[6][8][11]

-

Reduction: The aldehyde can be efficiently reduced to 2-chloro-6-fluorobenzyl alcohol using standard reducing agents such as sodium borohydride (NaBH₄). The electron-withdrawing halogens accelerate this reaction compared to unsubstituted benzaldehyde.[4]

-

Oxidation: Harsh oxidation conditions can convert the aldehyde to the corresponding 2-Chloro-6-fluorobenzoic acid.[1][4]

Applications in Drug Development

The most prominent application of 2-Chloro-6-fluorobenzaldehyde in medicinal chemistry is its role as a foundational precursor in the synthesis of semi-synthetic, penicillinase-resistant antibiotics, most notably flucloxacillin .[2][3] These beta-lactam antibiotics are critical for treating infections caused by bacteria that produce beta-lactamase enzymes, such as certain strains of Staphylococcus aureus.

The synthesis involves the multi-step conversion of 2-Chloro-6-fluorobenzaldehyde into the key acid chloride intermediate, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride . This activated acyl chloride is then coupled with the core penicillin structure, 6-aminopenicillanic acid (6-APA), to form the final antibiotic.[2]

Synthetic Workflow for Flucloxacillin

Caption: General synthetic workflow for Flucloxacillin production starting from 2-Chloro-6-fluorobenzaldehyde.[2]

Protocol 3: Final Acylation Step in Flucloxacillin Synthesis [2]

-

Dissolution: Dissolve a molar equivalent of 6-APA in deionized water within a reaction flask and cool the system to 0-5 °C.

-

Acylation: Slowly add a solution of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride in a suitable solvent (e.g., acetone) to the 6-APA solution over a period of 1 hour, maintaining the low temperature.

-

Reaction: Allow the mixture to warm to 20-25 °C and stir for 4 hours.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Precipitation: Add a suitable agent (e.g., sodium 2-ethylhexanoate in n-butanol) dropwise to the ethyl acetate solution to precipitate the flucloxacillin sodium salt.

-

Isolation: Collect the precipitated white solid by filtration, wash with a suitable solvent (e.g., acetone), and dry under vacuum to yield the final product.

Safety and Handling

Proper handling of 2-Chloro-6-fluorobenzaldehyde is crucial due to its irritant properties. Adherence to established safety protocols is mandatory.

Hazard Identification

The compound is classified as hazardous and requires careful handling to avoid exposure.

| Hazard Information | Details | References |

| GHS Pictogram | GHS07 (Exclamation Mark) | [3][11] |

| Signal Word | Warning | [11] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [11][14] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [11] |

| Storage Class | 11 - Combustible Solids | [11] |

Handling and First Aid

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles (eyeshields), gloves, and a NIOSH-approved N95 dust mask.[11]

-

Storage: Store in a cool, dry, and well-ventilated area. The container should be kept tightly closed. It is noted to be air and moisture sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[15][16]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[15][16]

-

First Aid (Eyes): Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15]

-

First Aid (Skin): Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice.[15]

-

First Aid (Inhalation): Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[15]

-

Spills: Sweep up spilled solid material and place it into a suitable container for disposal. Avoid generating dust.

References

-

2-Chloro-6-fluorobenzaldehyde. (n.d.). Wikipedia. [Link]

-

2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847. (n.d.). PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Chloro-6-fluorobenzaldehyde | 387-45-1 [chemicalbook.com]

- 7. 2-Chloro-6-fluorobenzaldehyde CAS#: 387-45-1 [m.chemicalbook.com]

- 8. 2-Chloro-6-fluorobenzaldehyde 95 387-45-1 [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. benchchem.com [benchchem.com]

- 11. 2-Chloro-6-fluorobenzaldehyde 95 387-45-1 [sigmaaldrich.com]

- 12. 2-Chloro-6-fluorobenzaldehyde(387-45-1) 1H NMR spectrum [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

Synthesis of 2,4-Dichloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene

An In-depth Technical Guide to the Synthesis of Halogenated Benzaldehydes: The Conversion of 2-Chloro-6-fluorotoluene to 2-Chloro-6-fluorobenzaldehyde and Pathways to 2,4-Dichloro-6-fluorobenzaldehyde

Introduction

This compound is a highly functionalized aromatic aldehyde that serves as a valuable building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it acts as a key intermediate for active compounds.[1] For instance, related halogenated benzaldehydes are precursors to potent antibiotics such as flucloxacillin and dicloxacillin, as well as high-efficiency, low-toxicity fungicides.[2][3][4]

The synthesis of this specific molecule from the readily available starting material, 2-chloro-6-fluorotoluene, presents a multi-step chemical challenge. A common and industrially viable approach involves the initial synthesis of the intermediate, 2-chloro-6-fluorobenzaldehyde, which is then followed by a subsequent electrophilic aromatic substitution to introduce the second chlorine atom at the 4-position of the ring.

This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this synthetic sequence. It begins by detailing the well-established, two-step industrial process for converting 2-chloro-6-fluorotoluene into 2-chloro-6-fluorobenzaldehyde. This section is grounded in established protocols and explains the mechanistic rationale behind each step. The guide then addresses the subsequent, more challenging transformation: the selective chlorination of the intermediate to yield the final target compound, this compound. This latter section will explore the mechanistic principles and propose a logical synthetic approach, acknowledging the complexities arising from substituent directing effects.

Part 1: Synthesis of 2-Chloro-6-fluorobenzaldehyde

The conversion of 2-chloro-6-fluorotoluene to 2-chloro-6-fluorobenzaldehyde is a robust and scalable process that proceeds in two primary stages: (1) free-radical photochlorination of the methyl side-chain, followed by (2) catalytic hydrolysis of the resulting dichloromethyl intermediate.[5] This pathway is favored as it selectively functionalizes the methyl group while preserving the aromatic core for potential subsequent reactions.

Step 1: Free-Radical Side-Chain Photochlorination

The initial step transforms the methyl group of 2-chloro-6-fluorotoluene into a mixture of chlorinated intermediates, primarily the desired 2-chloro-6-fluorobenzal chloride (the dichloromethyl species). This reaction is conducted under conditions that favor a free-radical mechanism over an electrophilic aromatic substitution.[6]

Mechanism & Rationale

The choice of high temperature (100-200 °C) and UV irradiation is critical. These conditions promote the homolytic cleavage of chlorine gas (Cl₂) into highly reactive chlorine radicals (Cl•).[6][7] This contrasts with electrophilic aromatic chlorination, which would require a Lewis acid catalyst and typically lower temperatures.[6][8]

The reaction proceeds via a classic free-radical chain mechanism:

-

Initiation: UV light provides the energy to split a chlorine molecule into two chlorine radicals.[7]

-

Propagation: A chlorine radical abstracts a hydrogen atom from the benzylic methyl group, forming a stable benzyl radical and HCl. This benzyl radical is stabilized by resonance with the aromatic ring. The benzyl radical then reacts with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical, which continues the chain.[9] This process can repeat to form di- and tri-chlorinated products.

-

Termination: The reaction ceases when radicals combine with each other.[7]

The objective is to drive the reaction towards the dichlorinated intermediate, as the monochlorinated species will not hydrolyze to an aldehyde, and the trichlorinated species would yield a carboxylic acid.[10][11] Continuous monitoring by gas chromatography (GC) is essential to control the reaction endpoint, typically continuing until the concentration of the monochloro-intermediate (2-chloro-6-fluorobenzyl chloride) falls below a set threshold, such as 0.5%.[2][10]

Experimental Protocol: Photochlorination

This protocol is a synthesis of methodologies described in the technical literature.[2][5][10]

-

Setup: Equip a four-necked reaction flask with a mechanical stirrer, reflux condenser, gas inlet tube, and a thermometer. Connect the condenser outlet to a tail gas absorption device to neutralize excess chlorine and HCl.

-

Charging: Charge the flask with 2-chloro-6-fluorotoluene. Optionally, a small amount of a radical initiator like phosphorus trichloride can be added to improve product quality.[2][5]

-

Reaction Conditions: Position a metal halide or high-pressure mercury lamp to irradiate the flask. Heat the reaction mixture to 150-180 °C with vigorous stirring.

-

Chlorination: Begin bubbling chlorine gas through the reaction mixture at a controlled rate.

-

Monitoring: Periodically take aliquots from the reaction mixture and analyze them by GC to monitor the relative concentrations of the starting material and the mono-, di-, and tri-chlorinated products.

-

Endpoint: Continue the chlorination until the GC analysis confirms that the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.

-

Purge: Stop the chlorine flow and purge the system with an inert gas, such as nitrogen, to remove any residual unreacted chlorine and HCl. The resulting crude mixture of chlorinated intermediates is used directly in the next step.

Step 2: Catalytic Hydrolysis

In the second stage, the 2-chloro-6-fluorobenzal chloride intermediate is hydrolyzed to form the target aldehyde. This reaction involves the substitution of the two chlorine atoms on the benzylic carbon with hydroxyl groups, which then rapidly dehydrates to the aldehyde.[12]

Mechanism & Rationale

While hydrolysis can be achieved with water alone at high temperatures or with alkaline solutions, these methods can be slow or lead to side products.[13] A more efficient industrial method employs a catalyst, such as an iron-based solid superacid (e.g., SO₄²⁻/Fe₂O₃), to facilitate the reaction.[2][4][10] This approach offers high conversion rates and avoids the use of large quantities of corrosive mineral acids.[5]

The hydrolysis must be carefully controlled to prevent the over-oxidation of the newly formed aldehyde to 2-chloro-6-fluorobenzoic acid, which can occur under harsh conditions.[10] The slow, dropwise addition of water at a sustained high temperature (150-180 °C) is a key process parameter for achieving a high yield of the aldehyde.[10]

Experimental Protocol: Hydrolysis and Purification

-

Catalyst Addition: To the crude chlorinated mixture from Step 1, add the iron-based solid superacid catalyst.

-

Reaction Conditions: Maintain the reaction temperature at 150-180 °C with continued stirring.

-

Hydrolysis: Slowly add water dropwise into the reaction flask over 2-3 hours. The controlled addition prevents pressure buildup and unwanted side reactions.

-

Incubation: After the water addition is complete, maintain the mixture at the reaction temperature for an additional 4-5 hours to ensure complete conversion of the di- and tri-chlorinated intermediates.[2] Monitor completion via GC.

-

Neutralization: Cool the reaction mixture to 80-100 °C. Slowly add an aqueous alkali solution (e.g., sodium carbonate) with stirring to neutralize residual acids until the pH is ≥ 8.[4][10]

-

Work-up: Transfer the mixture to a separatory funnel. The organic layer, containing the crude product, is separated from the aqueous layer.

-

Purification: The crude organic phase is purified by fractional distillation under reduced pressure to yield pure 2-chloro-6-fluorobenzaldehyde.[10]

Quantitative Data Summary

The following table summarizes representative quantitative data from established protocols.

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-6-fluorotoluene | [2] |

| Chlorination Temp. | 100-200 °C | [2] |

| Hydrolysis Temp. | 100-200 °C | [2] |

| Catalyst | Iron-based Solid Superacid | [2][10] |

| Water Addition Time | 2-4 hours | [2] |

| Hydrolysis Time | ~4-5 hours | [2] |

| Final Purity (Post-distillation) | >99.5% | [2] |

| Overall Yield | ~95% | [2] |

Part 2: Proposed Synthesis of this compound

The final transformation requires the introduction of a chlorine atom at the 4-position of 2-chloro-6-fluorobenzaldehyde. This is achieved via an electrophilic aromatic substitution reaction. However, the regioselectivity of this step is complicated by the competing electronic effects of the three substituents already on the aromatic ring.

Mechanistic Considerations & Directing Group Effects

In an electrophilic aromatic substitution, the incoming electrophile (in this case, Cl⁺) is directed to specific positions by the existing ring substituents.[14] The substituents on the 2-chloro-6-fluorobenzaldehyde intermediate have the following effects:

-

-CHO (Aldehyde): This is a strongly deactivating group due to its electron-withdrawing nature. It directs incoming electrophiles to the meta position.[8] Relative to the aldehyde at position 1, the meta positions are 3 and 5.

-

-Cl (Chloro) and -F (Fluoro): Halogens are deactivating but are ortho, para directors due to the ability of their lone pairs to stabilize the reaction intermediate (the arenium ion) through resonance.[14][15]

-

The -Cl at position 2 directs to positions 3 (ortho) and 5 (para).

-

The -F at position 6 directs to positions 5 (ortho) and 3 (para).

-

Analysis of Regioselectivity:

The desired substitution is at the 4-position. None of the directing groups strongly favor this position. However, the aldehyde group deactivates the positions ortho and para to it (positions 2, 6, and 4) towards electrophilic attack. The halogens deactivate the entire ring but direct towards positions 3 and 5. The combination of these effects makes the reaction challenging. The strong deactivation by the aldehyde group will make the reaction sluggish, requiring a potent Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) to polarize the Cl-Cl bond and generate a sufficiently strong electrophile.[15][16] Despite the deactivation, substitution at position 4 is plausible as it is the least sterically hindered and is meta to the powerful aldehyde director.

Sources

- 1. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 3. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 8. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. benchchem.com [benchchem.com]

- 11. Which of the following on hydrolysis with dilute alkali class 11 chemistry CBSE [vedantu.com]

- 12. How is benzaldehyde prepared from benzal chloride? How does it react with.. [askfilo.com]

- 13. Sciencemadness Discussion Board - Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 15. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene [jove.com]

- 16. m.youtube.com [m.youtube.com]

A Technical Guide to the Spectroscopic Profile of 2,4-Dichloro-6-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-6-fluorobenzaldehyde, a halogenated aromatic aldehyde, serves as a pivotal starting material and intermediate in the synthesis of a diverse array of pharmaceutical and agrochemical agents. A comprehensive understanding of its spectroscopic characteristics is fundamental for unambiguous structural verification, quality control, and reaction monitoring. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The presented data is a synthesis of predictive analysis based on established spectroscopic principles and comparative data from structurally analogous compounds. This guide is designed to be a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities.

Introduction

This compound (C₇H₃Cl₂FO) is a trifunctionalized benzene derivative featuring an aldehyde group, two chlorine atoms, and a fluorine atom. This unique substitution pattern imparts specific reactivity and results in a distinct spectroscopic fingerprint. The accurate interpretation of its NMR, IR, and MS spectra is a critical competency for researchers utilizing this compound in synthetic chemistry. This guide offers a detailed examination of each of these spectroscopic techniques as they apply to this compound, explaining the causal relationships between the molecular structure and the observed spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide crucial information for structural confirmation.

¹H NMR Spectroscopy: A Predictive Analysis

The proton NMR spectrum of this compound is expected to exhibit signals in two distinct regions: the aromatic region and the downfield aldehyde region. The chemical shifts are influenced by the electronic effects of the halogen and aldehyde substituents.

-

Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded and is expected to appear as a singlet in the range of δ 10.3-10.5 ppm.[1] This significant downfield shift is a hallmark of aldehyde protons.

-

Aromatic Protons (Ar-H): The two aromatic protons will appear as a complex multiplet system due to proton-proton and proton-fluorine couplings. The electron-withdrawing nature of the chlorine, fluorine, and aldehyde groups will deshield these protons, causing them to resonate in the range of δ 7.3-7.8 ppm.[1][2] The specific splitting patterns will be influenced by the ortho, meta, and para coupling constants.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~10.4 | Singlet (s) | - | Aldehyde (-CHO) |

| ~7.5-7.8 | Multiplet (m) | - | Aromatic (H-3, H-5) |

¹³C NMR Spectroscopy: A Predictive Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are highly dependent on the electronegativity of the attached and neighboring atoms.

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to be the most downfield signal, typically appearing around δ 185-190 ppm.[2] Its exact position is sensitive to the electronic effects of the aromatic ring substituents.[3]

-

Aromatic Carbons (Ar-C): The six aromatic carbons will give rise to six distinct signals, with their chemical shifts determined by the substitution pattern. The carbon bearing the fluorine atom (C-6) will exhibit a large one-bond carbon-fluorine coupling (¹JCF) and will be found in the range of δ 160-165 ppm. The carbons bearing the chlorine atoms (C-2 and C-4) will also be shifted downfield. The remaining aromatic carbons will appear in the δ 115-140 ppm range, with smaller C-F couplings observable.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~187 | C=O (Aldehyde) |

| ~162 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~138 | C-Cl |

| ~135 | C-Cl |

| ~132 | C-CHO |

| ~128 | C-H |

| ~118 (d, ²JCF ≈ 20 Hz) | C-H |

Experimental Protocol for NMR Spectroscopy

A self-validating NMR experiment requires careful sample preparation and parameter selection.

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] Ensure the sample is fully dissolved and the solution is homogeneous.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.[2]

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a standard proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.[1]

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by several key absorption bands.

-

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the aldehyde is expected in the region of 1700-1720 cm⁻¹. Conjugation with the aromatic ring typically lowers this frequency compared to aliphatic aldehydes.[4]

-

Aldehyde C-H Stretch: Two weak to medium bands are characteristic of the C-H stretch of an aldehyde, appearing around 2820-2880 cm⁻¹ and 2720-2780 cm⁻¹.[4] The latter is often a clear diagnostic peak.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-Cl and C-F Stretches: Strong absorptions corresponding to the carbon-halogen bonds will be present in the fingerprint region. The C-F stretch is typically found in the 1000-1300 cm⁻¹ range, while the C-Cl stretches appear at lower wavenumbers, generally between 600-800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850, ~2750 | Weak-Medium | Aldehyde C-H Stretch |

| ~1710 | Strong | Carbonyl (C=O) Stretch |

| ~1580, ~1470 | Medium-Weak | Aromatic C=C Stretch |

| ~1250 | Strong | C-F Stretch |

| ~800, ~750 | Strong | C-Cl Stretch |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Background Spectrum: Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and acquire a background spectrum.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

Caption: Workflow for ATR-IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound, electron ionization (EI) mass spectrometry is a common technique.

Predicted Fragmentation Pattern

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 192 (for ³⁵Cl₂) and 194 (for one ³⁵Cl and one ³⁷Cl) and 196 (for ³⁷Cl₂). The isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio) will be a key diagnostic feature.

-

[M-H]⁺: Loss of the aldehydic hydrogen radical will result in a strong peak at m/z 191/193/195.

-

[M-CHO]⁺: Cleavage of the formyl radical (•CHO) is a common fragmentation pathway for benzaldehydes, leading to a fragment at m/z 163/165/167.

-

[M-Cl]⁺: Loss of a chlorine radical will produce a fragment at m/z 157/159.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 192/194/196 | [M]⁺˙ (Molecular Ion) |

| 191/193/195 | [M-H]⁺ |

| 163/165/167 | [M-CHO]⁺ |

| 157/159 | [M-Cl]⁺ |

Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent such as dichloromethane or ethyl acetate.[5]

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be separated from any impurities on the GC column.

-

Ionization: As the compound elutes from the column, it enters the ion source of the mass spectrometer, where it is typically ionized by electron impact at 70 eV.[5]

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.

Caption: Workflow for GC-MS Analysis.

Conclusion

The spectroscopic data of this compound, as predicted through the analysis of its structural features and comparison with related compounds, provides a robust framework for its identification and characterization. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and provides insight into its fragmentation. This guide serves as a foundational reference for researchers, enabling them to confidently interpret the spectroscopic data of this important synthetic intermediate and to design robust analytical methodologies for its use in drug discovery and development.

References

-

Chemsrc. (2025). This compound. Retrieved from [Link]

-

Duddeck, H. (2009). ¹³C NMR Substituent Chemical Shift (SCS) increments have been determined for the carbonyl carbon of a variety of substituted benzaldehydes and acetophenones. ResearchGate. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloro-4-fluorobenzaldehyde. Retrieved from [Link]

- Google Patents. (1992). CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique.

-

University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2,6-dichloro-. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. achmem.com [achmem.com]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. benchchem.com [benchchem.com]

Introduction: The Significance of Electron-Withdrawing Groups (EWGs)

An In-Depth Technical Guide to the Electron-Withdrawing Effects in 2,4-Dichloro-6-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the intricate electronic landscape of this compound. As a Senior Application Scientist, the following analysis is structured to deliver not just data, but a causal understanding of the molecule's reactivity and properties, grounded in fundamental chemical principles and their practical implications in synthesis and drug design.

In the realm of medicinal chemistry and organic synthesis, the strategic placement of electron-withdrawing groups (EWGs) on an aromatic scaffold is a cornerstone of molecular design. An EWG is an atom or functional group that draws electron density toward itself, significantly altering the charge distribution, reactivity, and even the biological activity of the parent molecule.[1] These groups are pivotal in enhancing the efficacy of drug compounds, modulating physicochemical properties to improve oral absorption and cell permeability, and activating aromatic rings for specific chemical transformations.[2][3]

The subject of this guide, this compound, is a powerful exemplar of a multi-substituted aromatic system. Its chemical behavior is dictated by the cumulative and often competing electronic effects of its four substituents: two chlorine atoms, a fluorine atom, and an aldehyde group. Understanding this electronic architecture is critical for predicting its reactivity and leveraging it in complex synthetic pathways.

The Electronic Architecture of this compound

The net electronic effect on the benzaldehyde ring is a superposition of two primary mechanisms: the inductive effect and the resonance effect.[4]

-

Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds, driven by the high electronegativity of the substituents. It weakens with distance.

-

Resonance Effect (+M/-M): This involves the delocalization of electrons through the pi (π) system. Substituents with lone pairs (like halogens) can donate them into the ring (+M effect), while groups with π-bonds (like aldehydes) can withdraw them (-M effect).

The Dueling Nature of Halogen Substituents

A common point of confusion is the dual electronic role of halogens. While their high electronegativity makes them potent inductive electron withdrawers (-I effect), their lone pairs can be donated into the aromatic π-system (+M or resonance effect).[5]

For halogens, the inductive effect (-I) is significantly stronger than their resonance-donating effect (+M).[6][7] Consequently, they are considered deactivating groups in the context of electrophilic aromatic substitution. However, the subtle +M effect is still crucial as it directs incoming electrophiles to the ortho and para positions.

A finer point of distinction exists between fluorine and chlorine:

-

Fluorine: Possesses the highest electronegativity, leading to the strongest -I effect. However, its valence 2p orbital has a similar size and energy to the carbon 2p orbital of the benzene ring. This allows for efficient orbital overlap, resulting in a more significant +M effect compared to other halogens.[8][9]

-

Chlorine: Less electronegative than fluorine (weaker -I effect), but its 3p orbital overlaps less effectively with carbon's 2p orbital. This diminishes its +M electron-donating capability.[6]

The interplay of these effects is visually summarized below.

Caption: Dueling electronic effects of halogen substituents.

The Aldehyde Group: A Potent Electron Sink

The benzaldehyde group (-CHO) is a powerful EWG, acting through both induction and resonance. The carbonyl carbon is electron-deficient due to the electronegativity of the oxygen atom, leading to a strong -I effect. More importantly, the entire group withdraws electron density from the ring via the π-system to stabilize the carbonyl, a classic -M effect.[10] This delocalization places a partial positive charge on the ortho and para carbons of the ring.

Caption: Aldehyde group withdrawing electron density via resonance.

Cumulative Effect in this compound

In this compound, these effects are additive. The aldehyde group and the three halogen atoms collaborate to create a highly electron-deficient (electrophilic) aromatic ring. This profound lack of electron density is the defining feature of the molecule's reactivity.

Chemical Reactivity: A Prime Substrate for Nucleophilic Aromatic Substitution (SNAr)

While electron-rich aromatic rings undergo electrophilic substitution, the severely electron-deficient ring of this compound is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1][11] In this reaction, a nucleophile attacks the ring and displaces one of the leaving groups (in this case, a halide).

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[12][13]

-

Addition: The nucleophile attacks the carbon atom bearing a leaving group (the ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[11]

-

Elimination: The leaving group departs, restoring the aromaticity of the ring.

The presence of strong EWGs at the ortho and/or para positions relative to the leaving group is crucial, as they stabilize the negative charge of the Meisenheimer complex through resonance.[13][14] In this compound, all three halogens have EWGs in the required positions, making it an excellent SNAr substrate.

Caption: Workflow for spectroscopic characterization.

Step-by-Step Protocol:

-

Sample Preparation (for NMR):

-

Accurately weigh 15-25 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved before analysis.

-

-

¹H and ¹³C NMR Acquisition:

-

Acquire spectra on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR, typical acquisition parameters include a 30-degree pulse angle, 16-32 scans, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use proton decoupling. Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Infrared (IR) Spectroscopy:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is ideal.

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

-

Inject the solution into the GC-MS system to obtain the retention time, parent molecular ion peak (M⁺), and characteristic isotopic pattern for two chlorine atoms.

-

Conclusion

The chemical identity of this compound is dominated by the powerful electron-withdrawing nature of its substituents. The cumulative inductive and resonance effects of the aldehyde, chlorine, and fluorine groups render the aromatic ring highly electron-deficient. This electronic architecture deactivates the ring towards traditional electrophilic attack but potently activates it for nucleophilic aromatic substitution, making it a valuable and versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. [15]Its unique electronic signature is readily confirmed and quantified through standard spectroscopic techniques, providing a clear window into the fundamental principles governing its reactivity.

References

- Pearson+. (2024). Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep.

- Clayton, M. (2025). Electron withdrawing group: Significance and symbolism.

- Quora. (2018). Why is the electron density on a benzene ring greater in fluorobenzene than chlorobenzene even though the -I effect of F>Cl?.

- Chemistry LibreTexts. (2023). 16.

- Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene.

- Quora. (2019). When do we know that chlorine shows negative inductive effect and resonance in benzene?.

- Hassan, A., et al. (n.d.). Effect of the electron withdrawing group in increasing the efficacy of antibacterial activity.

- Quora. (2016). Are halogens considered as electron withdrawing group?.

- ASAP, M. (n.d.). EWG vs EDG Groups on Benzaldehyde Electrophilicity. YouTube.

- Lee, J., et al. (2022). A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods. MDPI.

- Williams, D. A. (n.d.). Functional Group Characteristics and Roles. ASHP.

- Wikipedia. (n.d.). Electron-withdrawing group.

- Wikipedia. (n.d.).

- Monteiro, A. F., et al. (2024).

- BenchChem. (2025). A Comparative Guide to the Synthetic Utility of 2-Chloro-6-fluorobenzaldehyde and 2-Bromo-6.

- Wang, Z., et al. (2025). Identification of 4-Hydroxybenzaldehyde Schiff Base Derivatives as Novel Fungal Chitin Deacetylase Inhibitors via Pocket-Based Design and Molecular Hybridization.

- Wikipedia. (n.d.).

- Dalal Institute. (n.d.).

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Chemistry Steps. (n.d.).

- BenchChem. (2025). Spectroscopic Profile of 2-Chloro-6-fluorobenzaldehyde: A Technical Guide.

- Coates Ford, M., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655–1670.

Sources

- 1. Electron-withdrawing group - Wikipedia [en.wikipedia.org]

- 2. Electron withdrawing group: Significance and symbolism [wisdomlib.org]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. quora.com [quora.com]

- 8. Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep in Pearson+ [pearson.com]

- 9. quora.com [quora.com]

- 10. youtube.com [youtube.com]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 14. dalalinstitute.com [dalalinstitute.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-fluorobenzaldehyde

Introduction: The Significance of a Versatile Halogenated Aromatic Aldehyde

2,4-Dichloro-6-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that serves as a critical structural motif and versatile building block in the synthesis of a wide array of complex organic molecules. Its strategic importance is particularly pronounced in the pharmaceutical and agrochemical industries. The presence of multiple halogen atoms (chlorine and fluorine) and a reactive aldehyde functional group imparts unique electronic properties and provides multiple reaction sites for molecular elaboration. This makes it an invaluable precursor for synthesizing targeted therapeutic agents, including potential anti-cancer and anti-inflammatory compounds, as well as high-efficiency, low-toxicity fungicides.[1]

A thorough understanding of the fundamental physical and chemical properties of this compound is paramount for any researcher or development professional. Properties such as melting point, solubility, and stability directly influence reaction conditions, purification strategies, formulation development, and overall process scalability. This guide provides a detailed examination of the key physicochemical characteristics of this compound, with a specialized focus on the principles and a field-proven protocol for the accurate determination of its melting point—a critical indicator of purity.

Core Physicochemical Properties

The intrinsic properties of a chemical compound are the foundation upon which its applications are built. The data presented below has been consolidated from various chemical data repositories and supplier specifications to provide a reliable reference for laboratory and development settings.

| Property | Value | Source(s) |

| CAS Number | 681435-09-6 | [2] |

| Molecular Formula | C₇H₃Cl₂FO | [2][3] |

| Molecular Weight | 193.00 g/mol | [2][3] |

| Appearance | Off-white to light yellow solid/crystal | [4][5] |

| Melting Point | Data not consistently available; requires experimental determination. | [2] |

| Boiling Point | 235.1 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Flash Point | 96.0 ± 25.9 °C | [2] |

Note: The melting point for this specific isomer is not consistently reported in public databases, highlighting the importance of the experimental verification detailed in the following sections.

The Melting Point: A Critical Parameter for Purity Assessment

The melting point of a crystalline solid is one of the most fundamental and informative physical properties. For a pure substance, the melting point is a sharp, well-defined temperature range (typically 0.5-1.0°C) at which the solid and liquid phases are in equilibrium.[6] The presence of even small amounts of miscible impurities will typically cause two observable effects: a depression of the melting point and a broadening of the melting range (>3°C).[6] Therefore, the accurate determination of a melting point serves as a primary, rapid, and cost-effective method for assessing the purity of a compound.

Causality in Experimental Design: Why We Follow the Protocol

The trustworthiness of a melting point determination hinges on a protocol designed to minimize systematic errors. The choices made during the experiment are not arbitrary; they are grounded in the physical principles of heat transfer and phase transitions. Rapid heating, for instance, can cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.[7] Similarly, using a large, poorly packed sample results in inefficient and uneven heat transfer throughout the crystalline mass, obscuring the true transition temperature.

Experimental Protocol: Melting Point Determination via Capillary Method

This protocol describes the use of a standard melting point apparatus (e.g., a Mel-Temp or similar heated metal block device), a common and reliable instrument in modern organic chemistry labs.

Materials & Equipment:

-

This compound sample

-

Melting point apparatus

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle (or spatula for crushing)

-

Safety goggles and appropriate personal protective equipment (PPE)

Step-by-Step Methodology:

-

Sample Preparation:

-

Action: Place a small amount of the this compound on a clean, dry surface. If the crystals are not already a fine powder, gently crush them using a spatula or a mortar and pestle.[8][9]

-

Causality: The sample must be completely dry, as residual solvent can act as an impurity, depressing the melting point. A fine powder ensures uniform packing and efficient heat transfer within the sample.[8]

-

Action: Invert a capillary tube and tap the open end into the powdered sample until a small amount enters the tube.

-

Action: Gently tap the sealed bottom of the tube on a hard surface to tightly pack the solid into a column approximately 2-3 mm high.[7]

-

Causality: A small, tightly packed sample minimizes the thermal gradient across the material, ensuring all parts of the sample reach the melting temperature at nearly the same time, which is essential for observing a sharp melting range.[7]

-

-

Apparatus Setup & Initial Range Finding:

-

Action: Place the prepared capillary tube into the sample holder of the melting point apparatus.

-

Action: Set the apparatus to heat rapidly to get an approximate melting temperature. Record this value.

-

Causality: This initial, rapid determination saves time by identifying the approximate temperature range. It is not an accurate measurement but provides a target for the subsequent, more precise determination.

-

Action: Allow the apparatus to cool to at least 15-20°C below the approximate melting point before inserting a new, freshly prepared sample.

-

-

Accurate Melting Point Determination:

-

Action: With the new sample in place, set the heating rate to a slow and steady 1-2°C per minute once the temperature is within 10-15°C of the approximate melting point found earlier.[7]

-

Causality: A slow heating rate is the most critical variable for accuracy. It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, allowing for a precise reading of the phase transition temperature.[6][7]

-

Action: Observe the sample closely through the magnifying eyepiece. Record the temperature (T1 ) at which the first drop of liquid appears.

-

Action: Continue heating at the same slow rate and record the temperature (T2 ) at which the last solid crystal melts, resulting in a completely clear liquid.

-

Causality: The melting range (T1 to T2) is the true data point. A narrow range indicates high purity, while a broad range suggests the presence of impurities.

-

-

Data Recording and Validation:

-

Action: Report the result as the recorded range, e.g., "Melting Point: T1 - T2 °C".

-

Action: It is best practice to perform at least two careful determinations. The results should be consistent.

-

Sources

- 1. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]

- 2. This compound | CAS#:681435-09-6 | Chemsrc [chemsrc.com]

- 3. This compound | 681435-09-6 | GCB43509 [biosynth.com]

- 4. Preparation method for 2,6-dichloro-4-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. athabascau.ca [athabascau.ca]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. byjus.com [byjus.com]

Solubility and Stability of 2,4-Dichloro-6-fluorobenzaldehyde: A Guide for Researchers

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2,4-Dichloro-6-fluorobenzaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic chemistry. As a critical intermediate in the development of pharmaceuticals and agrochemicals, a thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, purification processes, formulation, and storage. This document synthesizes available data on structurally similar compounds to establish a robust predictive profile. It details qualitative and quantitative solubility in various solvent systems, explores stability under thermal, pH, and photolytic stress, and proposes potential degradation pathways. Furthermore, this guide furnishes detailed, field-proven experimental protocols for determining solubility and assessing stability, alongside validated analytical methodologies for accurate quantification.

Introduction

This compound is a substituted aromatic aldehyde whose structural complexity—featuring two chlorine atoms and a fluorine atom—imparts unique reactivity and makes it a valuable building block in organic synthesis. Its analogues, such as 2-chloro-6-fluorobenzaldehyde and 2,4-dichlorobenzaldehyde, are key precursors in the manufacturing of antiseptics (e.g., dicloxacillin, flucloxacillin), pesticides, and other specialty chemicals.[1] The efficiency of synthetic routes and the purity of the final products are intrinsically linked to the solubility and stability of these intermediates.

This guide addresses the critical need for a centralized repository of technical information on this compound. By leveraging data from closely related analogues, we provide researchers, process chemists, and formulation scientists with the foundational knowledge and practical methodologies required to handle this compound effectively and predictably. The following sections are designed to explain the causality behind experimental choices, ensuring that the described protocols are not merely instructional but also educational, fostering a deeper understanding of the compound's behavior.

Physicochemical Properties

A baseline understanding of a compound's physical properties is essential for its practical application. While specific experimental data for this compound is sparse, the properties can be reliably inferred from its structure and comparison with its close analogues.

| Property | Value (Predicted/Inferred) | Reference/Justification |

| Molecular Formula | C₇H₃Cl₂FO | Based on chemical structure |

| Molecular Weight | 193.00 g/mol | Based on chemical structure[2] |

| Appearance | White to off-white crystalline solid | Inferred from analogues like 2,4-dichlorobenzaldehyde[3] |

| Melting Point | ~65-75 °C | Inferred from 2,4-dichlorobenzaldehyde (64-69 °C) and 2-chloro-6-fluorobenzaldehyde (32-35 °C)[4][5] |

| Boiling Point | >200 °C | Inferred from 2,4-dichlorobenzaldehyde (~233 °C)[4] |

| UNII | Not Available | Unique Ingredient Identifier |

Solubility Profile

Solubility is a critical parameter that dictates solvent selection for synthesis, extraction, purification (crystallization), and formulation. The polarity of this compound is governed by the polar aldehyde group and the hydrophobic, halogen-substituted aromatic ring.

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," its solubility can be predicted. The chlorinated aromatic structure suggests good solubility in non-polar and moderately polar organic solvents, while the aldehyde group may impart slight solubility in some polar solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Supporting Evidence |

| Polar Protic | Water, Methanol, Ethanol | Very Low to Low | Insoluble in water.[1][6] The hydrophobic character of the dichlorinated ring dominates. Low solubility in methanol is expected.[7] |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF) | Soluble | These solvents can engage in dipole-dipole interactions with the aldehyde group. 2,4-Dichlorobenzaldehyde is soluble in acetone.[7] |

| Non-Polar / Weakly Polar | Toluene, Chloroform, Dichloromethane (DCM), Ethyl Acetate | Soluble | The aromatic ring interacts favorably with these solvents. 2,4-Dichlorobenzaldehyde is soluble in Toluene and Chloroform.[7] |

| Hydrocarbon | Hexane, Cyclohexane | Slightly Soluble to Insoluble | Insufficient polarity to effectively solvate the aldehyde group. |

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol provides a reliable, first-principles approach to quantitatively determine solubility in a specific solvent at a given temperature.

Principle: An excess of the solute is equilibrated with a known volume of solvent. A measured aliquot of the saturated solution is then evaporated to dryness, and the mass of the residual solute is determined.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 10.0 mL) of the chosen solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to confirm saturation.[8]

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for 24-48 hours to ensure equilibrium is reached.[8]

-

-

Sample Isolation:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a precise aliquot (e.g., 2.0 mL) of the clear supernatant using a pre-heated volumetric pipette to prevent premature crystallization.

-

Filter the aliquot through a 0.45 µm syringe filter (compatible with the solvent) into a pre-weighed, dry crystallizing dish (W₁).

-

-

Solvent Evaporation and Quantification:

-

Place the crystallizing dish in a fume hood to allow the solvent to evaporate slowly. Gentle heating (well below the compound's boiling point) or a stream of nitrogen can be used to accelerate this process.

-

Once the solvent is fully evaporated, transfer the dish to a vacuum oven set to a mild temperature (e.g., 40-50 °C) and dry to a constant weight.[8]

-

Cool the dish in a desiccator before weighing it (W₂).[8]

-

-

Calculation:

-

Mass of dissolved solute (m_solute): W₂ - W₁

-

Volume of aliquot (V_aliquot): 2.0 mL

-

Solubility (mg/mL): m_solute / V_aliquot

-

Diagram: Gravimetric Solubility Determination Workflow

Caption: Workflow for determining solubility via the gravimetric method.

Stability Profile

Understanding the stability of this compound is crucial for defining appropriate storage conditions, predicting shelf-life, and preventing the formation of degradation impurities during synthesis and formulation.

General Stability and Storage

Under recommended storage conditions—in tightly closed containers, protected from light, and kept in a cool, dry, and well-ventilated place—the compound is expected to be stable.[4][6] Materials to avoid include strong oxidizing agents and strong bases, which can induce degradation.[4][6]

Key Stress Factors

-